Macranthoside B

Anticancer Cytotoxicity Leukemia

Preclinical oncology researchers require structurally authenticated saponins with verified bioactivity and distinguishable pharmacokinetics. Macranthoside B (MB) resolves this need with documented in vivo tumor growth inhibition at 5 mg/kg in nude mouse xenografts and an IC50 of 3.8 µM against HL-60 leukemia cells. • Unique single-peak plasma concentration-time profile following oral administration in rats, in contrast to the double-peak absorption profiles of macranthoidin B, macranthoidin A, and dipsacoside B. • LLOQ of 1.43 ng/mL in rat plasma-4-5× lower than related saponins-enabling sensitive bioanalysis and differentiation in complex matrices. • Validated multi-pathway apoptosis induction via ROS generation, caspase-3/PARP cleavage, mitochondrial membrane potential loss, and Bcl-2 family modulation. • Enhances paclitaxel-induced apoptosis in HeLa cells through ROS-JNK pathway activation, supporting chemosensitization studies.

Molecular Formula C53H86O22
Molecular Weight 1075.2 g/mol
CAS No. 146100-02-9
Cat. No. B1247048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMacranthoside B
CAS146100-02-9
Synonyms3-O-beta-D-glucopyranosyl (1-4)-beta-D-glucopyranosyl (1-3)-alpha-L-rhamnopyranosyl (1-2)-alpha-L-arabinopyranosyl-hederagenin
macranthoside B
Molecular FormulaC53H86O22
Molecular Weight1075.2 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)CO)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)O)C)C)C)O)O)O)OC8C(C(C(C(O8)CO)OC9C(C(C(C(O9)CO)O)O)O)O)O)O
InChIInChI=1S/C53H86O22/c1-23-32(58)41(74-44-38(64)36(62)40(28(20-55)71-44)73-43-37(63)35(61)34(60)27(19-54)70-43)39(65)45(69-23)75-42-33(59)26(57)21-68-46(42)72-31-11-12-49(4)29(50(31,5)22-56)10-13-52(7)30(49)9-8-24-25-18-48(2,3)14-16-53(25,47(66)67)17-15-51(24,52)6/h8,23,25-46,54-65H,9-22H2,1-7H3,(H,66,67)/t23-,25-,26-,27+,28+,29+,30+,31-,32-,33-,34+,35-,36+,37+,38+,39+,40+,41+,42+,43-,44-,45-,46-,49-,50-,51+,52+,53-/m0/s1
InChIKeyKPDVIKCSTOVVEA-KZFFKTSUSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Macranthoside B (CAS 146100-02-9) Sourcing Guide: Hederagenin Saponin Procurement for Anticancer Research


Macranthoside B (MB) is a triterpenoid saponin classified as an oleanolic acid derivative and hederagenin saponin, isolated from the flower buds of Lonicera macranthoides (Flos Lonicerae) [1][2]. Its full chemical structure is defined as 3-O-β-D-glucopyranosyl-(1→4)-β-D-glucopyranosyl-(1→3)-α-L-rhamnopyranosyl-(1→2)-α-L-arabinopyranosyl-hederagenin, with a molecular formula of C53H86O22 and molecular weight of 1075.24 g/mol [1][3]. MB is recognized as an antineoplastic phytogenic agent with documented antibacterial and antitumor activities in both in vitro and in vivo models [1][2].

Why Macranthoside B Cannot Be Replaced by Generic Hederagenin Saponins in Research Applications


Generic substitution among hederagenin-based saponins is scientifically invalid due to substantial differences in glycosylation patterns that dictate pharmacokinetic behavior, analytical detectability, and therapeutic synergy. For example, Macranthoside B exhibits a unique single-peak plasma concentration-time profile following oral administration in rats, whereas structurally related saponins (macranthoidin B, macranthoidin A, and dipsacoside B) all display double-peak absorption profiles, indicating divergent in vivo disposition and bioavailability [1]. Furthermore, MB demonstrates a lower limit of quantification (LLOQ) of 1.43 ng/mL in rat plasma, which is 4-5 times lower than that of macranthoidin B (7.72 ng/mL) and dipsacoside B (7.16 ng/mL), enabling more sensitive pharmacokinetic monitoring and potentially distinct dosing regimens [1]. These quantifiable disparities in analytical and pharmacokinetic parameters render MB non-interchangeable with its closest analogs.

Quantitative Differentiation Evidence: Macranthoside B vs. Closest Analogs


Macranthoside B Exhibits Superior In Vitro Cytotoxicity in HL-60 Leukemia Cells Compared to Broad-Spectrum Activity

Macranthoside B (MB) demonstrates pronounced cytotoxicity against human acute promyelocytic leukemia HL-60 cells with an IC50 value of 3.8 µM [1]. This potency is markedly higher than its general antiproliferative activity across a broader panel of cancer cell lines, where IC50 values range from 10-20 µM [2].

Anticancer Cytotoxicity Leukemia

Macranthoside B Demonstrates In Vivo Antitumor Efficacy in Xenograft Models at 5 mg/kg

In a nude mouse xenograft tumor model, treatment with MB at 5 mg/kg resulted in remarkable reduction of both tumor volume and weight compared to vehicle control [1].

In Vivo Efficacy Xenograft Antitumor

Macranthoside B Exhibits Distinct Pharmacokinetic Single-Peak Profile vs. Double-Peak Analogs

Following oral administration of saponin extract from Flos Lonicerae in rats, Macranthoside B uniquely displayed a single-peak concentration-time curve, while macranthoidin B, macranthoidin A, and dipsacoside B all exhibited double-peak profiles [1]. Additionally, MB's LLOQ is 1.43 ng/mL, which is approximately 5-fold lower than macranthoidin B (7.72 ng/mL) and dipsacoside B (7.16 ng/mL), and over 4-fold lower than macranthoidin A (6.06 ng/mL) [1].

Pharmacokinetics Bioavailability Analytical Detection

Macranthoside B Synergistically Enhances Paclitaxel-Induced Apoptosis in Cervical Cancer Cells

Co-treatment of HeLa cervical adenocarcinoma cells with Macranthoside B and paclitaxel (PTX) significantly inhibited cell proliferation compared to MB or PTX monotherapy. The combination increased ROS overgeneration and decreased mitochondrial membrane potential (MMP), leading to enhanced apoptosis via activation of the MAPKs/JNK pathway [1].

Combination Therapy Apoptosis Cervical Cancer

Optimal Research and Procurement Applications for Macranthoside B


In Vivo Antitumor Efficacy Studies in Leukemia Xenograft Models

Based on MB's demonstrated in vivo tumor growth inhibition at 5 mg/kg in nude mouse xenografts [1] and its heightened in vitro potency against HL-60 leukemia cells (IC50 = 3.8 µM) [2], MB is ideally suited for preclinical oncology studies focusing on hematological malignancies, particularly those employing leukemia xenograft models.

Combination Therapy Research with Paclitaxel in Cervical Cancer

MB's proven ability to enhance paclitaxel-induced apoptosis in HeLa cells via ROS-JNK pathway activation [3] positions it as a valuable tool compound for investigating chemosensitization strategies in cervical adenocarcinoma and other ROS-responsive solid tumors. Procurement for combination index studies and mechanistic synergy investigations is strongly supported.

Pharmacokinetic Studies Requiring High Analytical Sensitivity

With an LLOQ of 1.43 ng/mL in rat plasma—substantially lower than the 6.06-7.72 ng/mL range for related saponins [4]—MB enables more sensitive detection and quantification in biological matrices. It is the preferred choice for pharmacokinetic, bioavailability, and tissue distribution studies where low systemic concentrations are anticipated or where distinguishing between structurally similar saponins is critical.

Apoptosis Mechanism Studies Involving ROS and Caspase Pathways

MB induces apoptosis through multiple defined pathways, including ROS generation, caspase-3 activation, PARP cleavage, mitochondrial membrane potential loss, and modulation of Bcl-2 family proteins [1][2][5]. This well-characterized mechanistic profile makes MB a reliable positive control or tool compound for studies investigating oxidative stress-mediated apoptosis, intrinsic apoptotic pathways, and PDK1/Akt signaling inhibition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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